molecular formula C6H6F3IN2 B2554774 1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole CAS No. 1823783-69-2

1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2554774
CAS No.: 1823783-69-2
M. Wt: 290.028
InChI Key: YFFUPMSUBMIWTR-UHFFFAOYSA-N
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Description

1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole is a chemical compound characterized by the presence of an ethyl group, an iodine atom, and a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-ethyl-3-(trifluoromethyl)-1H-pyrazole and iodine.

    Reaction Conditions: The iodination reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and implementing efficient purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and appropriate ligands.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It may be used in the study of biological processes and as a probe to investigate enzyme activities or receptor interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-Ethyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the iodine atom, which may result in different reactivity and applications.

    5-Iodo-3-(trifluoromethyl)-1H-pyrazole: Lacks the ethyl group, which may affect its solubility and interaction with other molecules.

    1-Ethyl-5-iodo-1H-pyrazole: Lacks the trifluoromethyl group, which may influence its chemical stability and biological activity.

The presence of the iodine and trifluoromethyl groups in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

1-ethyl-5-iodo-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3IN2/c1-2-12-5(10)3-4(11-12)6(7,8)9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFUPMSUBMIWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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